

2-(Octyloxy)aniline molecular weight and formula

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Compound of Interest

Compound Name: 2-(Octyloxy)aniline

Cat. No.: B1317713

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In-Depth Technical Guide: 2-(Octyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and experimental considerations for **2-(octyloxy)aniline**, a valuable intermediate in various chemical syntheses.

Core Molecular Data

The fundamental molecular properties of **2-(octyloxy)aniline** are summarized below. As an isomer of 3-(octyloxy)aniline and 4-(octyloxy)aniline, it shares the same molecular formula and weight.

Property	Value
Molecular Formula	C ₁₄ H ₂₃ NO
Molecular Weight	221.34 g/mol
IUPAC Name	2-(Octyloxy)aniline
Synonyms	o-(Octyloxy)aniline, 2-Octoxyaniline

Experimental Protocols: Synthesis of 2-(Octyloxy)aniline

The synthesis of **2-(octyloxy)aniline** can be effectively achieved through two primary, well-established methods: the Williamson Ether Synthesis and the Ullmann Condensation. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis

This method is a classic and widely used procedure for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an S_N2 reaction. For the synthesis of **2-(octyloxy)aniline**, this would involve the reaction of 2-aminophenol with an octyl halide.

Detailed Methodology:

- Deprotonation of 2-Aminophenol:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
 - Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium 2-aminophenoxyde. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- Alkylation:
 - To the solution of the sodium 2-aminophenoxyde, add 1-bromooctane (or another suitable octyl halide) dropwise at room temperature.
 - Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 1 to 8 hours.
- Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-(octyloxy)aniline** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.^{[1][2]} In this context, 2-bromoaniline (or 2-iodoaniline) would be reacted with octanol in the presence of a copper catalyst and a base.

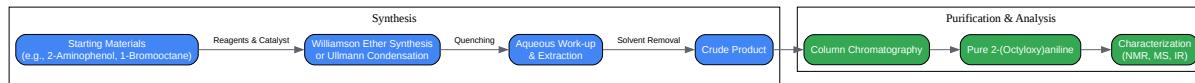
Detailed Methodology:

- Reaction Setup:
 - In a reaction vessel, combine 2-bromoaniline, an excess of octanol, a copper catalyst (e.g., copper(I) oxide or copper(I) iodide), and a suitable base (e.g., cesium carbonate or potassium carbonate).^[3]
 - Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).^[1] The use of a ligand, such as a diamine or an acetylacetone, can accelerate the reaction.^[1]
- Reaction Execution:
 - Heat the reaction mixture to a high temperature, often in excess of 150 °C, under an inert atmosphere.^[1]
 - Monitor the progress of the reaction by TLC or gas chromatography (GC).

- Work-up and Purification:
 - Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.
 - Filter the mixture to remove the copper catalyst and any inorganic salts.
 - Wash the filtrate with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
 - Purify the resulting crude product by column chromatography to yield pure **2-(octyloxy)aniline**.

Experimental Workflow and Logical Relationships

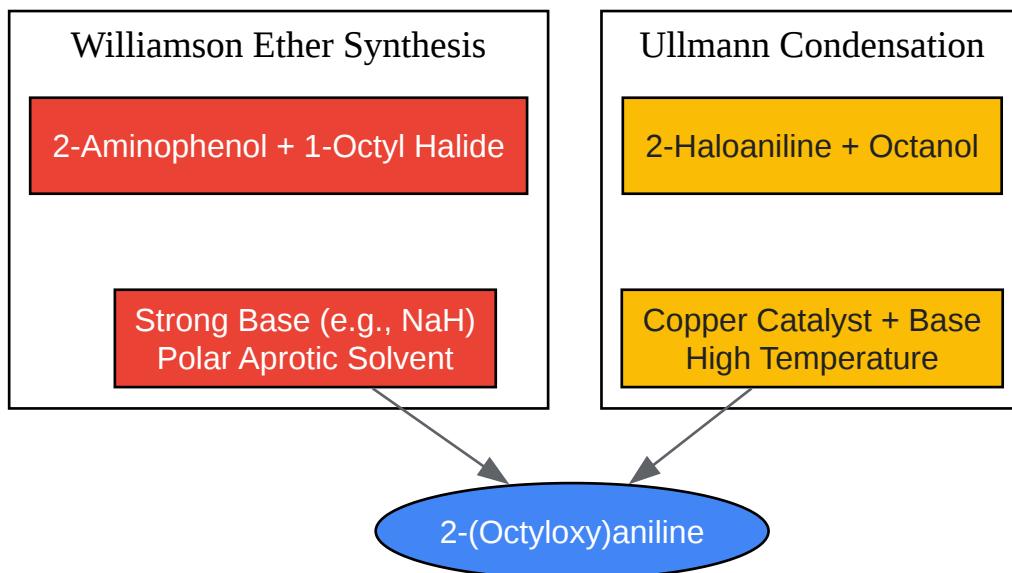
The following diagrams illustrate the logical progression of the synthesis and characterization of **2-(octyloxy)aniline**.



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Caption: General workflow for the synthesis and purification of **2-(octyloxy)aniline**.

Synthetic Routes to 2-(Octyloxy)aniline



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Caption: Comparison of Williamson and Ullmann synthetic routes.

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References

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